molecular formula C9H13NO2S B12123841 Ethyl 5-amino-3-ethylthiophene-2-carboxylate

Ethyl 5-amino-3-ethylthiophene-2-carboxylate

Cat. No.: B12123841
M. Wt: 199.27 g/mol
InChI Key: BSXJUCPZNADKGD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-ethylthiophene-2-carboxylate is a substituted 2-aminothiophene derivative characterized by an ethyl group at position 3, an amino group at position 5, and an ester moiety at position 2 of the thiophene ring.

2-Aminothiophenes are typically synthesized via Gewald's multicomponent reaction, which involves condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base like diethylamine .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

ethyl 5-amino-3-ethylthiophene-2-carboxylate

InChI

InChI=1S/C9H13NO2S/c1-3-6-5-7(10)13-8(6)9(11)12-4-2/h5H,3-4,10H2,1-2H3

InChI Key

BSXJUCPZNADKGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1)N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

The Gewald reaction is the most widely used method for synthesizing 2-aminothiophenes. For ethyl 5-amino-3-ethylthiophene-2-carboxylate, the protocol involves:

  • Carbonyl source : Butyraldehyde (R = ethyl) or a related aldehyde/ketone.

  • α-Cyanoester : Ethyl cyanoacetate.

  • Sulfur : Elemental sulfur (S₈).

  • Base catalyst : Triethylamine (Et₃N) or morpholine.

  • Solvent : Ethanol, dimethylformamide (DMF), or solvent-free conditions.

  • Temperature : 50–80°C for 6–24 hours.

Mechanistic Pathway

  • Knoevenagel Condensation : Butyraldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Incorporation : Elemental sulfur cyclizes the intermediate via a thiolation step, forming the thiophene ring.

  • Tautomerization : The final product is stabilized as the 2-aminothiophene derivative.

Experimental Procedure (Representative Example)

A mixture of butyraldehyde (0.1 mol), ethyl cyanoacetate (0.1 mol), sulfur (0.1 mol), and triethylamine (0.1 mol) in ethanol (20 mL) is stirred at 50°C for 12 hours. The crude product is precipitated by ice-cold water, filtered, and recrystallized from ethanol to yield ethyl 2-amino-5-ethylthiophene-3-carboxylate (68–73% yield).

Table 1: Optimization of Classical Gewald Reaction

ParameterOptimal ConditionYield (%)Purity (%)
BaseTriethylamine7398
Temperature50°C7097
SolventEthanol6896
Reaction Time12 hours7298

Solvent-Free and Green Chemistry Approaches

Ball-Milling Technique

A solvent-free variation of the Gewald reaction employs mechanochemical ball milling to enhance reaction efficiency:

  • Components : Butyraldehyde (5 mmol), ethyl cyanoacetate (5 mmol), sulfur (5 mmol).

  • Conditions : Ball-milled at 500 rpm for 30–60 minutes without solvent or catalyst.

  • Yield : 85–90% with >98% purity.

Advantages:

  • Reduced waste generation.

  • Shorter reaction time (30–60 minutes vs. 12 hours).

  • Eliminates toxic solvents.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Gewald reaction:

  • Conditions : 100°C, 300 W, 15 minutes.

  • Yield : 78% with comparable purity to classical methods.

Post-Synthetic Modifications

Functionalization at the Amino Group

The amino group at position 2 can undergo further reactions to yield derivatives:

  • Schiff Base Formation : Reaction with aldehydes (e.g., salicylaldehyde) forms imine-linked compounds.

  • Acylation : Treatment with acyl chlorides introduces amide functionalities.

Table 2: Derivatives Synthesized from this compound

DerivativeReagentYield (%)Application
Schiff baseSalicylaldehyde82Antimicrobial agents
Acetylated productAcetyl chloride75Drug intermediates
SulfonamideBenzenesulfonyl chloride68Enzyme inhibitors

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=C thiophene).

  • ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.65 (q, 2H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 6.20 (s, 1H, thiophene-H).

  • MS (ESI) : m/z 213.1 [M+H]⁺.

Crystallographic Data

X-ray diffraction studies confirm the planar thiophene ring and substituent orientations. The ethyl group at position 3 and ester at position 2 exhibit minimal steric strain, favoring crystalline packing.

Industrial and Scalable Protocols

Pilot-Scale Synthesis

  • Batch Size : 1 kg of butyraldehyde.

  • Conditions : Reflux in ethanol (10 L) with triethylamine (1.2 eq.) for 24 hours.

  • Yield : 65–70% after recrystallization.

Purification Techniques

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 7:3) removes unreacted sulfur and byproducts.

  • Recrystallization : Ethanol or ethyl acetate yields >99% pure product.

Challenges and Limitations

  • Regioselectivity : Competing pathways may yield isomers if reaction conditions are suboptimal.

  • Sulfur Handling : Elemental sulfur requires careful stoichiometry to avoid over- or under-cyclization.

  • Byproducts : Diethylamine or morpholine salts must be neutralized post-reaction .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for creating diverse derivatives.
Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxideOxidized derivatives
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionHalogenated compoundsSubstituted thiophene derivatives

Biology

  • Antimicrobial Properties : Ethyl 5-amino-3-ethylthiophene-2-carboxylate has demonstrated antimicrobial activity against various pathogens. The mechanism may involve disrupting microbial cell membranes or interfering with essential metabolic pathways.
  • Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects in cancer cell lines. For example, it inhibits tubulin assembly, leading to cell cycle arrest and apoptosis.
CompoundCell LineIC50 (nM)Mechanism
This compoundMIA PaCa-2 (pancreatic)TBDTubulin inhibition
Related compoundHeLa (cervical)17–130G2/M cell cycle arrest

Medicine

  • Drug Development : The compound is being explored as a lead compound in drug discovery due to its anti-inflammatory and antioxidant activities. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers.

Industry

  • Organic Semiconductors : this compound is utilized in the development of organic semiconductors and materials for electronic devices. Its unique chemical properties enhance the performance of these materials.

Case Study 1: Antiproliferative Activity

A study on thiophene derivatives demonstrated that structural modifications significantly affect their antiproliferative activity. The most promising derivatives showed selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Mechanistic Insights

In vitro assays revealed that this compound induces apoptosis through the intrinsic mitochondrial pathway. Flow cytometry analyses indicated increased annexin-V staining, confirming apoptotic cell death.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylicacid,5-amino-3-ethyl-,ethylester(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Position 3

  • Ethyl Group (Target Compound) : Enhances steric bulk and lipophilicity compared to methyl or aryl groups.
  • Methyl Group: Found in Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate (), which exhibits reactivity for further functionalization (e.g., thiocyanate substitution).
  • Aryl Groups: Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate () introduces electron-withdrawing chlorophenyl groups, improving stability and interaction with biological targets.

Position 4

  • Thiocyanate (-SCN): In Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate (), this group enables nucleophilic substitution reactions.
  • Cyano (-CN): Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate () is a precursor for hydrazone and heterocyclic derivatives, useful in medicinal chemistry.
  • Carbamoyl (-CONHR): Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate () enhances hydrogen-bonding capacity, relevant for enzyme inhibition.

Position 5

  • Amino (-NH₂): A common feature in all compared compounds, enabling electrophilic substitution (e.g., acylation in ) or coupling reactions.

Biological Activity

Ethyl 5-amino-3-ethylthiophene-2-carboxylate (EETC) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of EETC, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

EETC belongs to the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its molecular formula is C9H11NO2SC_9H_{11}NO_2S, with a molecular weight of approximately 185.25 g/mol. The presence of an amino group and a carboxylate functional group contributes to its reactivity and biological potential.

The biological activity of EETC is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : EETC may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Binding : The compound can bind to specific receptors, influencing signal transduction pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Research indicates that EETC exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell death.

Anticancer Activity

EETC has shown promising anticancer activity in several studies:

  • In Vitro Studies : EETC was tested on various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated significant cytotoxic effects, with IC50 values ranging from 20 nM to 130 nM depending on the cell line tested .
  • Case Study: Comparative Analysis
    A comparative study evaluated EETC against other thiophene derivatives. Results indicated that EETC outperformed several analogs in inhibiting cancer cell proliferation, suggesting a unique mechanism of action attributable to its specific structural features .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of EETC:

Activity Type Target Organism/Cell Line IC50 Value (nM) Mechanism
AntimicrobialStaphylococcus aureus< 50Cell wall disruption
AnticancerHeLa130Induction of apoptosis
AnticancerMCF-780Cell cycle arrest
AnticancerHepG220Inhibition of proliferation

Comparative Studies with Similar Compounds

EETC's structure allows for comparisons with other thiophene derivatives that possess similar functional groups:

  • Mthis compound : This compound has shown lower cytotoxicity compared to EETC in various cancer cell lines, indicating that the ethyl group in EETC may enhance its biological activity.
  • Tert-butyl 5-amino-3-ethylthiophene-2-carboxylate : While also exhibiting antimicrobial properties, this derivative did not demonstrate the same level of anticancer activity as EETC.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-amino-3-ethylthiophene-2-carboxylate, and how is structural purity ensured?

  • Methodological Answer : A typical synthesis involves condensation reactions under reflux conditions. For example, ethyl acetoacetate reacts with sulfur and substituted amines in ethanol, followed by acid-catalyzed cyclization . Structural confirmation employs NMR spectroscopy (e.g., ¹H and ¹³C NMR) to verify amine, ester, and thiophene ring protons. IR spectroscopy identifies functional groups like C=O (ester, ~1700 cm⁻¹) and N-H (amine, ~3300 cm⁻¹). Recrystallization from ethanol ensures purity, with melting point consistency indicating successful synthesis .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard guidelines. Use PPE (gloves, goggles) to avoid skin/eye irritation. Store in a cool, dry place (<25°C) away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing thiophene derivatives like this compound?

  • Methodological Answer :

  • NMR : Assigns substituent positions on the thiophene ring (e.g., ethyl groups at C3, amine at C5) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, S percentages) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Use software suites like SHELXL for small-molecule refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. Discrepancies in bond lengths/angles may arise from twinning or low-resolution data. Cross-validate results with density functional theory (DFT) calculations to optimize geometry .

Q. What strategies optimize the yield of multi-step syntheses involving this compound?

  • Methodological Answer :

  • Step 1 : Optimize reaction time/temperature (e.g., thiophosgene-mediated substitution requires dry chloroform under reflux for 6 hours) .
  • Step 2 : Use catalysts like triethylamine to accelerate amide bond formation .
  • Step 3 : Monitor intermediates via TLC and purify via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .

Q. How does structural modification (e.g., substituent variation) affect biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Replace the ethyl group at C3 with halogenated or aromatic substituents to enhance lipophilicity and target binding .
  • Test derivatives in vitro for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Compare IC₅₀ values across analogs to identify pharmacophoric motifs .

Q. What mechanistic insights explain this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to spliceosome components (e.g., pre-mRNA) using AutoDock Vina .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) for enzymes like acetylcholinesterase via Ellman’s method .
  • Fluorescence Quenching : Monitor protein-ligand interactions (e.g., BSA binding) to assess bioavailability .

Q. How can researchers address low solubility in pharmacological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
  • Prodrug Design : Convert the ester group to a carboxylate salt for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

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